molecular formula C18H21N5O2 B2949437 2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide CAS No. 1797619-85-2

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide

Cat. No.: B2949437
CAS No.: 1797619-85-2
M. Wt: 339.399
InChI Key: JIJIQTNMLACEQE-UHFFFAOYSA-N
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Description

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyrrolidin-1-yl-substituted pyrimidine ring, a motif frequently found in compounds investigated for their biological activity . The 2-(pyrrolidin-1-yl)pyrimidin-4-amine scaffold, a key building block of this molecule, is a known chemical entity (CAS# 33851-99-9) with a molecular weight of 164.21 g/mol . This core structure is often functionalized to create potential therapeutic agents, and similar pyrrolidinyl-pyrimidine derivatives have been explored as inhibitors for various biological targets . For instance, structurally related compounds have been patented as HSET inhibitors for potential antineoplastic applications, suggesting this chemotype's relevance in oncology research . Other analogues have shown activity in modulating kinase signaling pathways, such as the Mitogen-activated protein kinase 10 (MAPK10), which plays a role in processes like neuronal proliferation and apoptosis . The acetamide linkage in this compound, connecting the pyrrolidinyl-pyrimidine moiety to a phenylformamido group, is a common feature in drugs and bioactive molecules designed for optimal target engagement and pharmacokinetic properties. This molecular architecture makes this compound a valuable chemical tool for researchers probing new biological mechanisms, conducting high-throughput screening campaigns, or developing structure-activity relationships (SAR) in hit-to-lead optimization programs. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-oxo-2-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-16(13-21-17(25)14-6-2-1-3-7-14)20-12-15-8-9-19-18(22-15)23-10-4-5-11-23/h1-3,6-9H,4-5,10-13H2,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJIQTNMLACEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a phenylformamide derivative and a pyrrolidinylpyrimidine compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features for Comparison :

  • Pyrimidine Core : Common in kinase inhibitors (e.g., anticancer agents).
  • Pyrrolidine Substituent : Enhances solubility and bioavailability.
  • Acetamide Linkage : Facilitates hydrogen bonding with biological targets.

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Source
Target Compound: 2-(Phenylformamido)-N-{[2-(Pyrrolidin-1-yl)Pyrimidin-4-yl]Methyl}Acetamide Pyrimidine Pyrrolidin-1-yl, Phenylformamido-acetamide Not explicitly reported Inferred kinase inhibition Synthesis logic
Example 102 (EP 2,903,618 B1): 2-(3-(6-(1H-Indazol-5-ylamino)-2-(Pyrrolidin-1-yl)Pyrimidin-4-yl)Phenoxy)-N-CyclopropylAcetamide Pyrimidine Pyrrolidin-1-yl, Indazole, Cyclopropyl-acetamide 570 (M+H)+ Kinase inhibitor candidate
Butonitazene (HB 1333) Benzimidazole Pyrrolidin-1-yl, Nitro, Butoxy-phenyl Not reported Synthetic opioid analog
U-51754 (HB 1333) Cyclohexyl-acetamide Dichlorophenyl, Dimethylamino Not reported Opioid receptor ligand
Example 83 (EP 4,374,877 A2): Chromen-4-one derivative Chromenone-Pyrazolopyrimidine Fluorophenyl, Dimethylamino, Isopropoxy 571.198 (M++1) Anticancer candidate

Key Observations :

Target vs. Example 102 (EP 2,903,618 B1): Both share a pyrrolidin-1-yl pyrimidine core, but Example 102 incorporates an indazole-amino group and cyclopropyl-acetamide, which may enhance target specificity for kinases like EGFR or VEGFR .

Target vs. Butonitazene/U-51754 :

  • Butonitazene and U-51754 are opioid analogs with benzimidazole or cyclohexyl-acetamide backbones, highlighting divergent therapeutic applications compared to the pyrimidine-based target compound .

Target vs.

Biological Activity

2-(Phenylformamido)-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine ring, a pyrimidine moiety, and an acetamide functional group. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions with appropriate precursors.
  • Synthesis of the Pyrimidine Ring : Involves reactions between suitable amines and pyrimidine derivatives.
  • Coupling Reactions : The final compound is formed by coupling the pyrrolidine and pyrimidine intermediates with benzamide derivatives using coupling agents like EDC or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. This interaction modulates their activity, potentially leading to various pharmacological effects including:

  • Anticonvulsant Activity : Similar compounds have shown effectiveness in models of epilepsy, indicating potential utility in treating seizure disorders .
  • Antimicrobial Properties : The compound has been explored for its ability to inhibit bacterial and fungal growth, suggesting applications in infection control .

Case Studies

Recent studies have highlighted the anticonvulsant properties of related compounds. For instance, derivatives of N-phenylacetamides have been synthesized and evaluated for their efficacy against seizures induced by maximal electroshock (MES) in animal models. Results indicated that certain derivatives exhibited significant protective effects at specific dosages, showcasing the importance of structural modifications in enhancing biological activity .

Pharmacological Profile

Property Details
Anticonvulsant Activity Demonstrated effectiveness in MES models; potential for treating epilepsy.
Antimicrobial Activity Exhibited inhibitory effects against various bacterial strains.
Toxicity Profile Compounds may cause skin irritation and are harmful if ingested .

Research Applications

The compound's unique structure allows it to serve multiple roles in research and development:

  • Medicinal Chemistry : Investigated as a potential drug candidate due to its diverse biological activities.
  • Biological Assays : Used to evaluate cellular responses and mechanisms of action in various biological systems.
  • Material Science : Potential applications in developing new materials with specific properties like conductivity or fluorescence.

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